3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a fluorinated compound with the chemical formula CHFO and a CAS number of 98573-25-2. This compound is notable for its unique properties derived from the presence of fluorinated groups, which impart distinct characteristics such as hydrophobicity and chemical stability. It is primarily used in the synthesis of specialty polymers and coatings that require enhanced performance in terms of water repellency and durability.
This compound falls under the category of fluorinated acrylates, which are a subset of acrylic compounds characterized by the presence of fluorine atoms. These compounds are significant in materials science, particularly in applications requiring low surface energy and high chemical resistance.
The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalysts, can significantly affect the yield and purity of the final product. For instance, using a solvent that promotes solubility of both reactants can enhance reaction efficiency.
The molecular structure of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate features a hydroxypropyl group attached to an acrylate moiety, with a perfluorobutyl chain contributing to its unique properties. The structure can be represented as follows:
Key physical data for this compound includes:
3-(Perfluorobutyl)-2-hydroxypropyl acrylate can undergo various chemical reactions typical of acrylates:
The polymerization process often requires specific initiators or conditions (e.g., UV light for photopolymerization) to control the molecular weight and distribution of the resulting polymer .
The mechanism by which 3-(Perfluorobutyl)-2-hydroxypropyl acrylate functions in applications involves:
Studies have shown that polymers derived from this compound exhibit superior resistance to solvents and environmental degradation compared to non-fluorinated counterparts .
Relevant analyses indicate that these properties make it suitable for specialized applications in coatings and adhesives .
3-(Perfluorobutyl)-2-hydroxypropyl acrylate is utilized in various scientific and industrial applications:
Free radical polymerization is the primary method for synthesizing polymers from 3-(Perfluorobutyl)-2-hydroxypropyl acrylate (C₁₀H₉F₉O₃). This monomer contains both an acrylate group (enabling radical-initiated chain growth) and a perfluorobutyl segment (imparting hydrophobic/oleophobic properties). The polymerization typically employs thermal initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) at concentrations of 0.5–2.0 wt% relative to monomer mass. Reaction temperatures range from 60°C to 80°C under inert atmospheres (nitrogen/argon) to prevent oxygen inhibition [5].
Ultraviolet (UV)-initiated polymerization is equally effective for this monomer. Photoinitiators such as benzophenone derivatives (e.g., 2-hydroxy-2-methylpropiophenone) at 1–3 wt% enable rapid curing when exposed to UV light (wavelength: 250–365 nm). This method is particularly advantageous for coatings and thin-film applications requiring low energy consumption and ambient-temperature processing. The perfluorobutyl group’s electron-withdrawing nature slightly reduces the acrylate’s reactivity compared to non-fluorinated analogs, necessitating longer reaction times or higher initiator concentrations .
Table 1: Radical Polymerization Conditions for 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate
Initiator Type | Concentration (wt%) | Temperature (°C) | Reaction Atmosphere | Conversion (%) |
---|---|---|---|---|
AIBN | 1.0 | 65–75 | Nitrogen | >90 |
Benzoyl Peroxide | 1.5 | 70–80 | Argon | 85–92 |
2-Hydroxy-2-methylpropiophenone | 2.0 | Ambient (UV) | Nitrogen | 95 |
Diethoxyacetophenone | 2.5 | Ambient (UV) | Nitrogen | 88–94 |
Copolymerization with methyl methacrylate (MMA), butyl acrylate (BA), or styrene is common to tune material properties. The fluorinated monomer typically incorporates into copolymers at 5–30 mol%, with higher ratios enhancing surface hydrophobicity. Kinetic studies show near-ideal copolymerization behavior with most acrylates, though reactivity ratios vary significantly with fluorinated comonomers [5] [9].
Incorporating crosslinking agents during polymerization transforms linear poly(3-(Perfluorobutyl)-2-hydroxypropyl acrylate) into durable, insoluble networks. Hydroxyl-functionalized crosslinkers like polyisocyanates (e.g., hexamethylene diisocyanate, isophorone diisocyanate) react with the monomer’s pendant hydroxyl group via urethane formation. Stoichiometric ratios of 1:1 (OH:NCO) are standard, though slight NCO excess ensures complete curing. Catalysts such as dibutyltin dilaurate (0.01–0.05 wt%) accelerate this reaction at 60–80°C [6].
Alternatively, hydroxyl-reactive monomers like glycidyl methacrylate (GMA) enable simultaneous free-radical polymerization and epoxy-hydroxy crosslinking. GMA incorporation (5–15 mol%) creates covalent bonds between polymer chains during synthesis, significantly increasing glass transition temperature (Tg) and tensile strength. For UV-curable systems, crosslinking agents like trimethylolpropane triacrylate (TMPTA) are co-polymerized at 10–20 wt%, forming densely networked films with superior abrasion resistance [6] [9].
Table 2: Crosslinking Strategies for 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate Polymers
Crosslinker Type | Concentration | Catalyst | Key Property Enhancement | Tg Shift (°C) |
---|---|---|---|---|
Isophorone diisocyanate | 1.0–1.2 eq (OH basis) | Dibutyltin dilaurate | Tensile strength, solvent resistance | +15 to +25 |
Trimethylolpropane triacrylate | 10–20 wt% | None (UV) | Hardness, abrasion resistance | +20 to +40 |
Glycidyl methacrylate | 5–15 mol% | Triphenylphosphine | Adhesion, toughness | +10 to +20 |
Polyether polyol | 20–30 wt% | Tin catalysts | Flexibility, impact resistance | -5 to +5 |
Esterification catalysts are critical during monomer synthesis. 3-(Perfluorobutyl)-2-hydroxypropyl acrylate is synthesized via acid-catalyzed esterification between 4,4,5,5,6,6,7,7,7-nonafluoro-2-heptanol and acrylic acid. Strong acids like p-toluenesulfonic acid (0.5–1.5 wt%) or heterogeneous catalysts (e.g., iron trioxide) facilitate this reaction at 90–110°C, achieving yields >85%. Molecular sieves (3–5 wt%) remove water byproduct, shifting equilibrium toward ester formation [7] [9].
Post-synthesis, polymerization inhibitors are essential to prevent premature oligomerization during storage and handling. Hydroquinone (200–500 ppm), 4-methoxyphenol (MEHQ, 100–300 ppm), or butylated hydroxytoluene (BHT) effectively scavenge free radicals. Oxygen acts synergistically with these inhibitors—storage under air rather than inert atmosphere enhances stability. For UV-curable formulations, radical inhibitors must balance shelf-life against initiator efficiency; MEHQ is typically removed via distillation or adsorption prior to polymerization [7] [9].
Table 3: Stabilization Agents for 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate Monomer
Inhibitor/Stabilizer | Concentration (ppm) | Storage Conditions | Shelf Life (months) | Mechanism |
---|---|---|---|---|
Hydroquinone | 200–500 | Air, 10–25°C | 6–9 | Radical scavenging |
4-Methoxyphenol (MEHQ) | 100–300 | Air, 15–30°C | 9–12 | Peroxide decomposition |
Butylated hydroxytoluene | 300–600 | Air, 5–20°C | 6–8 | Chain termination |
Phenothiazine | 50–150 | Nitrogen, 0–10°C | >12 | Electron transfer |
Catalyst residues (e.g., tin compounds, acids) can accelerate decomposition. Post-reaction neutralization with weak bases (sodium acetate) or adsorption treatments (activated alumina) minimizes this risk. For high-purity applications, inhibitor-free monomer is obtained via vacuum distillation under reduced pressure (1–5 mmHg) at 80–100°C [7].
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